

Technical Profile of Eserethole

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Eserethol

CAS No.: 469-23-8

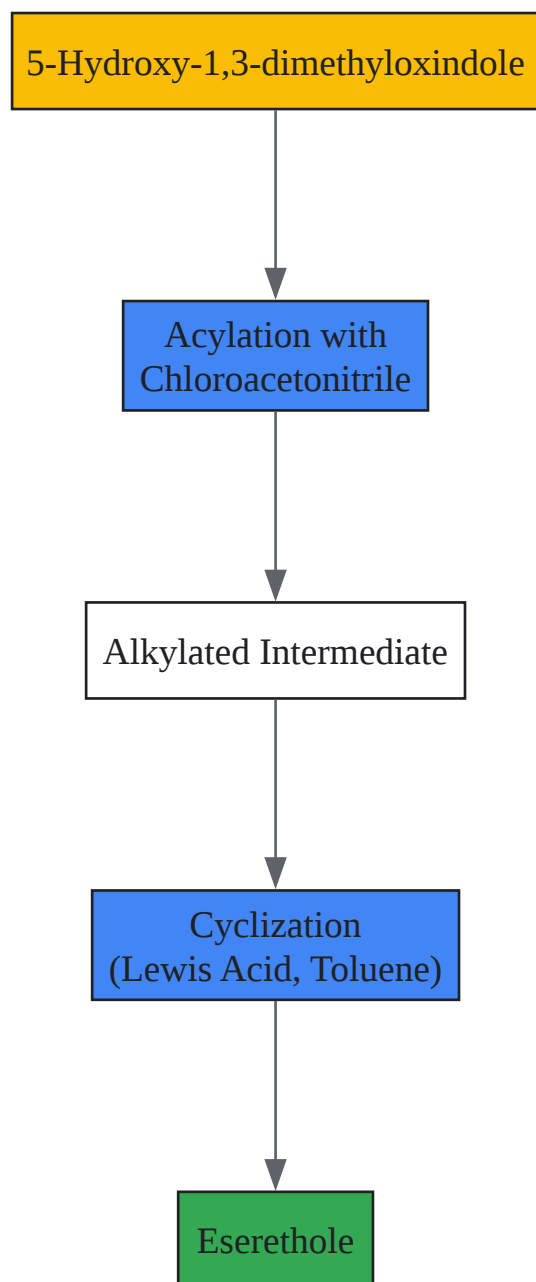
Cat. No.: S784621

Get Quote

Property	Specification
IUPAC Name	(3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole [1]
Molecular Formula	C ₁₅ H ₂₂ N ₂ O [1] [2]
Molecular Weight	246.35 g·mol ⁻¹ [1]
CAS Registry Number	469-23-8 [1] [2]
Appearance	Red to dark red semi-solid [1] [2]
Solubility	Sparingly soluble in chloroform; slightly soluble in ethanol [1] [2]
Storage	-20°C freezer, under inert atmosphere [2]

Synthetic Pathways and Experimental Protocols

Eserethole serves as a key synthetic intermediate. The following is a generalized workflow based on patented synthesis routes:



[Click to download full resolution via product page](#)

*Synthetic workflow for **Eserethole**.*

Detailed Protocol from US5519144A

The synthesis can be broken down into two main stages:

- **Alkylation of 5-Hydroxy-1,3-dimethyloxindole**

- **Reaction:** A mixture of **5-hydroxy-1,3-dimethyloxindole** is reacted with **chloroacetonitrile** in the presence of a base to yield a 3-cyanomethyl intermediate [3].
- **Work-up:** The reaction mixture is poured into ice-cold water. The precipitated solid is collected, dried, and can be purified by recrystallization from a suitable solvent like toluene [3].

- **Cyclization to Eserethole**

- **Reaction:** The alkylated intermediate from the previous step is dissolved in an anhydrous solvent like **toluene**. A **Lewis acid catalyst**, typically **aluminum chloride (AlCl₃)**, is added to initiate the cyclization reaction [3] [4].
- **Work-up:** The reaction is carefully quenched, often by pouring onto crushed ice. The product can be extracted with an organic solvent (e.g., chlorobenzene). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain crude **Eserethole** [3] [4].
- **Purification:** The crude product may be further purified, with patents noting purification by eluting a column with a 19:1 mixture of chloroform and methanol [3].

Historical Significance and Research Context

The identity of **Eserethole** was historically established through a competitive scientific effort in the 1930s. The research groups of **Percy Julian** and **Sir Robert Robinson** independently reported the synthesis of d,l-**eserethole** as an intermediate for physostigmine. The compound synthesized by Julian's group was ultimately confirmed to be correct, based on its melting point equivalence with the material obtained from natural sources [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Eserethole - Wikipedia [en.wikipedia.org]

2. Eserethole | 469-23-8 [chemicalbook.com]

3. US5519144A - Process for the Preparation of Eserethole [patents.google.com]

4. CA2136972A1 - A process for the preparation of eserethole [patents.google.com]

To cite this document: Smolecule. [Technical Profile of Eserethole]. Smolecule, [2026]. [Online PDF].

Available at: [<https://www.smolecule.com/products/b784621#eserethol-natural-sources>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com